An In-depth Technical Guide to the Synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate
An In-depth Technical Guide to the Synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a methylated purine derivative of significant interest in medicinal chemistry and pharmacological research. The document details the primary synthetic pathway, elucidates the underlying reaction mechanism, and offers a step-by-step experimental protocol for its preparation. Furthermore, it includes essential data for the characterization and validation of the final compound, serving as a vital resource for researchers engaged in the synthesis and application of purine analogs.
Introduction: The Significance of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate
2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, also known as 7,9-dimethylguanine, is a synthetic derivative of the naturally occurring purine base, guanine. The introduction of methyl groups at the N7 and N9 positions of the purine ring system significantly alters its electronic and steric properties, leading to unique biological activities. This modification can influence its interaction with enzymes and receptors, making it a valuable tool in drug discovery and for studying the structure and function of nucleic acids.
Alkylated purines, such as 7,9-dimethylguanine, are crucial in understanding the mechanisms of DNA alkylating agents, which form a major class of anticancer drugs[1][2]. The study of these compounds helps in elucidating the processes of DNA damage and repair, and in the design of more selective and effective chemotherapeutic agents.
This guide focuses on the most direct and efficient method for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate: the direct methylation of guanine.
Core Synthesis Pathway: Direct Methylation of Guanine
The most established and reliable method for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is the direct methylation of guanine using a suitable methylating agent in an aprotic polar solvent[2]. This approach, while straightforward, requires careful control of reaction conditions to favor the formation of the desired N7,N9-dimethylated product.
Reaction Scheme:
Caption: Direct methylation of guanine to yield 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.
Rationale for Experimental Choices
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Starting Material: Guanine: Guanine is a readily available and cost-effective starting material. Its purine core provides the necessary scaffold for the synthesis.
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Methylating Agent: Dimethyl Sulfate ((CH₃)₂SO₄): Dimethyl sulfate is a potent and efficient methylating agent. Its high reactivity ensures the exhaustive methylation of the guanine molecule to form the desired product. It is important to handle dimethyl sulfate with extreme caution due to its high toxicity and carcinogenicity.
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Solvent: N,N-Dimethylacetamide (DMA): DMA is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point. It effectively dissolves guanine, which is often sparingly soluble in other organic solvents, and facilitates the methylation reaction by solvating the cationic intermediates.
Mechanism of Alkylation
The methylation of guanine with dimethyl sulfate proceeds via a nucleophilic attack of the nitrogen atoms of the guanine ring on the electrophilic methyl groups of dimethyl sulfate. The N7 position of guanine is generally the most nucleophilic site in the purine ring, leading to initial methylation at this position[3][4]. Subsequent methylation can occur at other nitrogen atoms, with the N9 position also being a favorable site for alkylation. The formation of the positively charged 7,9-dimethylguaninium ion is a key step in the reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Purity |
| Guanine | C₅H₅N₅O | 151.13 | ≥98% |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | ≥99% |
| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | Anhydrous, ≥99.8% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | Absolute |
Step-by-Step Synthesis Procedure
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend guanine (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA).
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Addition of Methylating Agent: While stirring the suspension at room temperature, add dimethyl sulfate (3.0 eq) dropwise from the dropping funnel over a period of 30 minutes. Caution: This step should be performed in a well-ventilated fume hood, as dimethyl sulfate is highly toxic.
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Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature with continuous stirring for 2-3 hours. The suspension should gradually become a clear solution.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Slowly pour the cooled solution into a beaker containing a large excess of anhydrous diethyl ether with vigorous stirring.
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A white precipitate of the crude product will form.
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Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted dimethyl sulfate and DMA.
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Purification:
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Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain the pure 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate as a white crystalline solid.
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Dry the purified product under vacuum.
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Caption: A streamlined workflow for the synthesis and purification of the target compound.
Structural Validation and Characterization
To confirm the identity and purity of the synthesized 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a combination of spectroscopic techniques should be employed.
Spectroscopic Data
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¹H NMR (DMSO-d₆, 300 MHz) of 1,9-dimethylguanine: δ 7.64 (1H, s, H-8), 7.01 (2H, s, NH₂), 3.53 (3H, s, N-CH₃), 3.30 (3H, s, N-CH₃)[5]. For the target 7,9-dimethylguanine, one would expect two distinct methyl singlets corresponding to the N7 and N9 methyl groups, a singlet for the H-8 proton, and a broad singlet for the amino protons.
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¹³C NMR (DMSO-d₆, 75 MHz) of 1,9-dimethylguanine: δ 156.4 (C-2), 154.1 (C-6), 149.5 (C-4), 138.1 (C-8), 115.5 (C-5), 29.0 (N-CH₃), 27.9 (N-CH₃)[5]. The ¹³C NMR spectrum of 7,9-dimethylguanine should show signals for the five purine ring carbons and two distinct signals for the methyl carbons.
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Mass Spectrometry (EI-MS) of 1,9-dimethylguanine: m/z 179 [M]⁺ (100), 163 [M-NH₂]⁺ (20)[5]. The mass spectrum of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is expected to show a molecular ion peak at m/z 179, corresponding to its molecular weight[6][7].
Conclusion and Future Perspectives
The direct methylation of guanine with dimethyl sulfate in N,N-dimethylacetamide provides an effective and high-yielding pathway for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. This technical guide offers a detailed and actionable protocol for its preparation, along with the necessary information for its characterization. The availability of a reliable synthetic route to this compound will facilitate further research into its biological properties and potential therapeutic applications, particularly in the fields of oncology and virology. Future work could focus on the development of more regioselective methylation methods to avoid the formation of other methylated isomers, as well as the exploration of its utility as a scaffold for the synthesis of more complex purine derivatives.
References
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O'Connor, T. R., & Laval, F. (1993). Dimethylsulfate methylation of guanine residues in mammalian DNA: inverse correlation between methylation susceptibility and mutagenesis by bromodeoxyuridine and thymidine. Somatic Cell and Molecular Genetics, 19(6), 589-598. Retrieved from [Link]
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Chen, H. J., & Wang, Y. C. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food and Chemical Toxicology, 156, 112521. Retrieved from [Link]
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